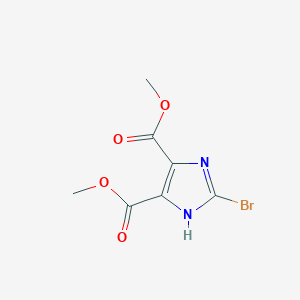

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXUWJPKHDKROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620584 | |

| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705280-65-5 | |

| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, a key building block in the development of various pharmacologically active compounds. This document details the synthetic pathway, including the necessary reagents, reaction conditions, and purification methods. Quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, this guide includes a detailed experimental protocol and a visual representation of the synthetic workflow to aid in laboratory application.

**1. Introduction

This compound (C₇H₇BrN₂O₄, CAS: 705280-65-5) is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science.[1] The presence of a bromine atom at the 2-position of the imidazole ring, along with two methyl ester groups at the 4 and 5-positions, provides multiple sites for further chemical modification. This versatile scaffold is a valuable precursor for the synthesis of more complex molecular architectures.

This guide focuses on the direct bromination of Dimethyl 1H-imidazole-4,5-dicarboxylate to yield the target compound.

**2. Synthetic Pathway Overview

The primary route for the synthesis of this compound involves the electrophilic bromination of the precursor, Dimethyl 1H-imidazole-4,5-dicarboxylate. The reaction introduces a bromine atom at the C2 position of the imidazole ring, which is activated towards electrophilic attack.

Reaction Scheme:

Logical Workflow for Synthesis:

Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material and the final product is provided in the table below.

| Property | Dimethyl 1H-imidazole-4,5-dicarboxylate | This compound |

| CAS Number | 3304-70-9 | 705280-65-5 |

| Molecular Formula | C₇H₈N₂O₄ | C₇H₇BrN₂O₄ |

| Molecular Weight | 184.15 g/mol | 263.05 g/mol [1] |

| Appearance | White to light brown crystalline powder | Solid |

| Melting Point | 197-201 °C | Not available |

| Boiling Point | Not available | 365.884 °C at 760 mmHg[1] |

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature, a general procedure can be inferred from the synthesis of analogous compounds. The following protocol is a representative method based on the bromination of similar imidazole derivatives.

Materials:

-

Dimethyl 1H-imidazole-4,5-dicarboxylate

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of NBS to the starting material is typically between 1.0 and 1.2 equivalents.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to afford pure this compound.

Characterization Data

| Analysis | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the two methyl ester protons and the N-H proton of the imidazole ring. The chemical shifts will be influenced by the presence of the electron-withdrawing bromine atom. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the imidazole ring (with the C2 carbon showing a characteristic shift due to bromination), and the methyl carbons of the ester groups. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (263.05 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). |

Safety Information

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Handle with caution in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion

The synthesis of this compound is a straightforward electrophilic bromination of the corresponding imidazole precursor. This technical guide provides a foundational understanding of the synthetic methodology and key data points for this important chemical intermediate. The provided experimental protocol, based on analogous reactions, offers a practical starting point for its laboratory preparation. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a bromine atom and two ester functional groups on an imidazole core, offers multiple sites for chemical modification. This technical guide provides a comprehensive overview of its chemical properties, including available physical, spectral, and reactivity data. While specific experimental protocols for its synthesis and reactions are not extensively detailed in publicly available literature, this guide outlines general synthetic strategies and potential applications based on the reactivity of related imidazole derivatives. Furthermore, the known biological activities of the broader class of halo-imidazoles are discussed, suggesting potential avenues for future research into the therapeutic applications of this compound.

Chemical Properties

This compound is a solid at room temperature.[1] It is recognized as a valuable building block in the synthesis of more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[1]

Physical and Chemical Identity

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrN₂O₄ | [1] |

| Molecular Weight | 263.05 g/mol | [1] |

| CAS Number | 705280-65-5 | [1] |

| Physical Form | Solid | |

| Boiling Point | 365.884°C at 760 mmHg | [1] |

| SMILES String | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 | |

| InChI | 1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) | |

| InChI Key | JMXUWJPKHDKROF-UHFFFAOYSA-N | |

| Predicted XlogP | 1.5 | [2] |

| Storage Class | 11 - Combustible Solids |

Spectral Data

| Adduct | m/z |

| [M+H]⁺ | 262.96620 |

| [M+Na]⁺ | 284.94814 |

| [M-H]⁻ | 260.95164 |

| [M+NH₄]⁺ | 279.99274 |

| [M+K]⁺ | 300.92208 |

| [M+H-H₂O]⁺ | 244.95618 |

| [M+HCOO]⁻ | 306.95712 |

| [M+CH₃COO]⁻ | 320.97277 |

| [M+Na-2H]⁻ | 282.93359 |

| [M]⁺ | 261.95837 |

| [M]⁻ | 261.95947 |

Data from PubChemLite, predicted using CCSbase.[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic approach can be inferred from methods used for analogous imidazole derivatives.

General Synthetic Approach

The synthesis of substituted imidazole-4,5-dicarboxylic acids often involves the cyclization of appropriate precursors followed by functional group manipulations. A plausible synthetic route to this compound could start from a pre-formed imidazole-4,5-dicarboxylate ester, which is then brominated at the 2-position.

Reactivity and Potential Applications in Synthesis

The chemical structure of this compound provides several reactive sites, making it a versatile synthetic intermediate.

-

Substitution at the Bromine Atom: The bromine atom at the 2-position is a key functional group for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups.

-

Modification of the Ester Groups: The dimethyl ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.

-

N-Alkylation/Arylation: The imidazole nitrogen can be alkylated or arylated to introduce further diversity into the molecular structure.

Biological Activity and Therapeutic Potential

There is currently no specific information in the scientific literature detailing the biological activity or associated signaling pathways of this compound. However, the broader class of imidazole and halo-imidazole derivatives is well-known for a wide range of pharmacological activities.

Studies have shown that halogenated imidazole derivatives can exhibit significant antifungal and antimicrobial properties.[3] For instance, certain chlorinated imidazole derivatives have demonstrated inhibitory effects against Gram-positive bacteria.[3] The introduction and positioning of halogen atoms on the imidazole ring are critical determinants of biological efficacy.[3]

Given the structural features of this compound, it is plausible that this compound or its derivatives could be investigated for similar biological activities. Further research is required to explore its potential as a lead compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. While a comprehensive experimental characterization is not yet publicly available, its known structural features suggest a rich reactivity profile that can be exploited for the synthesis of diverse and complex molecules. The established biological activities of related halo-imidazole compounds provide a strong rationale for the investigation of this molecule and its derivatives in the context of drug discovery and development. Further research into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.

References

An In-depth Technical Guide to Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS: 705280-65-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a key heterocyclic building block in the synthesis of complex organic molecules, particularly for applications in medicinal chemistry. Its trifunctional nature, featuring a reactive bromine atom, an imidazole core, and two ester groups, makes it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed, logical synthesis pathway, and its known applications in drug discovery, with a focus on its role in the development of Hedgehog signaling pathway inhibitors and antiviral compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₇H₇BrN₂O₄ and a molecular weight of 263.05 g/mol .[1] Its structure features a central imidazole ring substituted with a bromine atom at the 2-position and two methyl ester groups at the 4- and 5-positions. The presence of these functional groups provides multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.[2]

| Property | Value | Reference |

| CAS Number | 705280-65-5 | |

| Molecular Formula | C₇H₇BrN₂O₄ | |

| Molecular Weight | 263.05 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 365.884°C at 760 mmHg | [2] |

| InChI Key | JMXUWJPKHDKROF-UHFFFAOYSA-N | |

| SMILES | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 |

Synthesis

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate (Starting Material)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-imidazole-4,5-dicarboxylic acid in an excess of methanol.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Isolation: Remove the methanol under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure Dimethyl 1H-imidazole-4,5-dicarboxylate.

Step 2: Bromination of Dimethyl 1H-imidazole-4,5-dicarboxylate

-

Reaction Setup: Dissolve the Dimethyl 1H-imidazole-4,5-dicarboxylate from Step 1 in a suitable aprotic solvent, such as chloroform or N,N-dimethylformamide (DMF), in a round-bottom flask protected from light.

-

Brominating Agent: Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the solution at room temperature. The use of NBS allows for a more controlled bromination compared to elemental bromine.

-

Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench any remaining brominating agent with a solution of sodium thiosulfate.

-

Isolation and Purification: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude this compound can be purified by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The title compound, with its versatile functional groups, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several types of cancer.[3][4] Small molecule inhibitors of this pathway are therefore of significant interest as potential anticancer agents.[5] Dimethyl 1H-imidazole-4,5-dicarboxylate, the precursor to the title compound, is a known intermediate in the synthesis of Hedgehog signaling pathway inhibitors.[6] The bromo-derivative provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of compounds for screening against components of the Hh pathway, like the Smoothened (SMO) receptor.

References

- 1. The novel [4,5-e][1,3]diazepine-4,8-dione and acyclic carbamoyl imino-ureido derivatives of imidazole: synthesis, anti-viral and anti-tumor Activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis and Biological Evaluation of novel Hedgehog Inhibitors for treating Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 5. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro anti-hepatitis B and C virus activities of ring-expanded ('fat') nucleobase analogues containing the imidazo[4,5-e][1,3]diazepine-4,8-dione ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a brominated imidazole core flanked by two methyl ester functionalities, offers multiple sites for chemical modification, making it an attractive precursor for the development of novel therapeutic agents and complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as a scaffold for enzyme inhibitors. Detailed experimental protocols, spectral data, and visualizations of synthetic pathways are presented to support researchers in their scientific endeavors.

Molecular Structure and Properties

This compound possesses a planar five-membered imidazole ring substituted with a bromine atom at the 2-position and two dimethyl carboxylate groups at the 4- and 5-positions. The presence of the bromine atom and the ester groups provides reactive handles for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 705280-65-5 |

| Molecular Formula | C₇H₇BrN₂O₄ |

| Molecular Weight | 263.05 g/mol |

| Appearance | Solid |

| Boiling Point | 365.884°C at 760 mmHg |

| Density | 1.719 g/cm³ |

| InChI | 1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) |

| SMILES | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 |

Synthesis

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from imidazole-4,5-dicarboxylic acid. The first step is the esterification of the carboxylic acids to form the dimethyl ester, followed by the bromination of the imidazole ring at the 2-position.

Caption: General synthetic pathway for this compound.

Postulated Experimental Protocol for Bromination

This protocol is a hypothetical procedure based on common bromination methods for similar imidazole compounds.

Materials:

-

Dimethyl 1H-imidazole-4,5-dicarboxylate

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in DMF in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Spectroscopic Characterization (Predicted Data)

While experimental spectra for this compound are not widely published, predicted data provides valuable information for its characterization.

Table 2: Predicted Mass Spectrometry Data [4]

| Adduct | m/z |

| [M+H]⁺ | 262.96620 |

| [M+Na]⁺ | 284.94814 |

| [M-H]⁻ | 260.95164 |

| [M+NH₄]⁺ | 279.99274 |

| [M+K]⁺ | 300.92208 |

Expected ¹H NMR Spectral Features:

-

A singlet for the N-H proton of the imidazole ring.

-

Two singlets corresponding to the two methyl ester groups.

Expected ¹³C NMR Spectral Features:

-

Signals for the carbonyl carbons of the ester groups.

-

Signals for the carbons of the imidazole ring, with the carbon bearing the bromine atom shifted downfield.

-

Signals for the methyl carbons of the ester groups.

Expected FT-IR Spectral Features:

-

An N-H stretching band.

-

C=O stretching bands for the ester groups.

-

C-N and C=C stretching bands characteristic of the imidazole ring.

-

A C-Br stretching band.

Applications in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 2-bromo-imidazole moiety, in particular, serves as a versatile intermediate for the synthesis of various biologically active compounds, including enzyme inhibitors.

Role as a Scaffold for Kinase Inhibitors

The bromine atom at the 2-position of the imidazole ring is a key functional group for introducing diverse substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid generation of libraries of 2-aryl or 2-heteroaryl substituted imidazole derivatives, which can be screened for their inhibitory activity against various protein kinases.

Caption: Workflow for the synthesis and screening of kinase inhibitors.

Potential as Enzyme Inhibitors

Derivatives of brominated imidazoles have shown potential as inhibitors of various enzymes. For instance, 5-bromo-2-aryl benzimidazole derivatives have been identified as dual inhibitors of α-glucosidase and urease.[3] This suggests that this compound could serve as a starting material for the synthesis of novel inhibitors for a range of enzymatic targets. The imidazole core can mimic the purine structure, making it a candidate for targeting ATP-binding sites in enzymes.[5]

Conclusion

This compound is a valuable and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple functional groups allow for the creation of diverse molecular architectures. While detailed experimental data remains somewhat limited in publicly accessible literature, the foundational knowledge of imidazole chemistry provides a strong basis for its utilization in the development of novel kinase inhibitors and other therapeutic agents. This guide serves as a foundational resource for researchers and scientists looking to explore the synthetic utility and biological potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. PubChemLite - this compound (C7H7BrN2O4) [pubchemlite.lcsb.uni.lu]

- 5. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Bromine Atom in Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of a reactive bromine atom at the 2-position, flanked by two nitrogen atoms and electron-withdrawing ester groups, renders this site highly susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this scaffold, focusing on its utility in forming carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in the synthesis of novel pharmacologically active agents.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Functionalization of the imidazole core is a key strategy for modulating the biological activity of these molecules. This compound (CAS No. 705280-65-5) offers a synthetically attractive platform for diversification.[2] The bromine atom at the C-2 position serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2] This guide will delve into the key reactions involving this bromine atom, providing practical guidance for its application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 705280-65-5 | [3] |

| Molecular Formula | C₇H₇BrN₂O₄ | [3] |

| Molecular Weight | 263.05 g/mol | [3] |

| Appearance | Solid | |

| SMILES | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 | |

| InChI | 1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) |

Synthesis of this compound

While a variety of methods exist for the synthesis of the imidazole core, a common route to this compound involves the bromination of the corresponding 1H-imidazole-4,5-dicarboxylate precursor.

Illustrative Synthetic Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Imidazole-4,5-dicarboxylic acid

-

To a suspension of imidazole-4,5-dicarboxylic acid (1.0 eq) in methanol (MeOH), add concentrated sulfuric acid (H₂SO₄) catalytically.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Dimethyl 1H-imidazole-4,5-dicarboxylate.

Step 2: Bromination

-

Dissolve Dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for the specified time, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity of the C-2 Bromine Atom

The bromine atom at the C-2 position is the primary site of reactivity, enabling a range of synthetic transformations. This reactivity is attributed to the electron-deficient nature of the imidazole ring, which is further enhanced by the two adjacent nitrogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the imidazole core and various aryl or heteroaryl boronic acids.[4][5]

Caption: Suzuki-Miyaura coupling reaction workflow.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 90 |

Note: Yields are illustrative and based on typical outcomes for similar substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand (if applicable), and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, providing access to a wide range of 2-aminoimidazole derivatives.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

An In-depth Technical Guide to Imidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-4,5-dicarboxylic acid, a cornerstone heterocyclic compound, has traversed a remarkable journey from its initial synthesis in the late 19th century to its current status as a versatile building block in medicinal and coordination chemistry. This technical guide provides a comprehensive exploration of its discovery, historical and modern synthetic routes, and its pivotal role as a precursor to a diverse range of pharmacologically active agents. We present detailed experimental protocols for key historical and contemporary syntheses, summarize its physicochemical and spectroscopic properties in structured tables, and elucidate its engagement with critical biological signaling pathways, supported by visual diagrams, to offer a thorough resource for researchers in drug discovery and materials science.

Discovery and Historical Context

The story of imidazole-4,5-dicarboxylic acid is a chapter in the broader history of imidazole chemistry, which began with the first synthesis of the parent imidazole ring (originally named "glyoxaline") by German chemist Heinrich Debus in 1858 from glyoxal, formaldehyde, and ammonia.[1][2] The specific dicarboxylic acid derivative emerged over three decades later through the pioneering work of French chemist L. Maquenne.

In 1891 , Maquenne reported the first documented synthesis of imidazole-4,5-dicarboxylic acid.[1] His method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[1][3] This foundational work opened the door for further exploration of this and other substituted imidazoles.

A subsequent significant contribution came in 1919 from Robert George Fargher and Frank Lee Pyman, who detailed its preparation as part of their extensive investigations into nitro-, arylazo-, and amino-glyoxalines (the older term for imidazoles).[1][4] Their work provided a more accessible and detailed protocol that was later adapted and published in Organic Syntheses, solidifying a key route to this important intermediate.[4]

Later, in 1956 , a new synthetic pathway was established involving the oxidation of the fused heterocyclic compound benzimidazole.[1][5] This method utilized potent oxidizing agents like potassium dichromate or potassium permanganate to cleave the benzene ring, yielding the desired imidazole-4,5-dicarboxylic acid.[1][3] These early methods, while historically crucial, often faced challenges such as harsh reaction conditions or the use of expensive starting materials, paving the way for more efficient modern syntheses.[1][5]

References

- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Functional Group Compatibility of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the 2-position, two ester functionalities, and an imidazole core, provides multiple avenues for synthetic modification.[1] The imidazole moiety is a privileged scaffold in numerous biologically active compounds.[2][3] This guide provides a comprehensive overview of the functional group compatibility of this reagent, focusing on its reactivity in key synthetic transformations.

Core Properties

The reactivity of this compound is primarily dictated by the interplay of its functional groups.

| Property | Value | Source |

| CAS Number | 705280-65-5 | [4] |

| Molecular Formula | C₇H₇BrN₂O₄ | [4] |

| Molecular Weight | 263.05 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

The bromine atom at the C-2 position is highly activated towards nucleophilic displacement and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms within the imidazole ring. The dimethyl ester groups at the C-4 and C-5 positions are generally stable under neutral and mildly acidic or basic conditions but can be susceptible to hydrolysis or aminolysis under more forcing conditions.

Reactivity and Functional Group Compatibility

N-Alkylation and N-Arylation

The imidazole nitrogen is readily alkylated under basic conditions. A variety of alkylating agents, including those with other functional groups, are well-tolerated.

Experimental Protocol: N-Alkylation with 2-Chlorobenzyl Bromide [5]

To a solution of this compound (261 mg) in dimethylformamide (3 mL), was added 2-chlorobenzyl bromide (218 mg) and N,N-diisopropylethylamine (0.28 mL). The mixture was stirred at room temperature for 4 hours. The resulting mixture was diluted with ethyl acetate and washed successively with water and brine. The organic layer was dried over anhydrous sodium sulfate and evaporated in vacuo. The residue was purified by silica gel chromatography to afford the N-alkylated product.

Experimental Protocol: Mitsunobu Reaction [6]

To a solution of this compound (1.0 g), triphenylphosphine (1.10 g), and 1-(tert-butoxycarbonyl)-3-pyrrolidinol (800 mg) in THF (6.0 mL), was added di-isopropyl azodicarboxylate (DIAD, 823 μL). The mixture was stirred at 40°C for 1 hour. Water was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane:ethyl acetate) to yield the desired product.

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 1-Bromo-2-butyne | K₂CO₃ | DMF | 20°C, 15 h | 92% | [7] |

| 2-Chlorobenzyl bromide | N,N-Diisopropylethylamine | DMF | RT, 4 h | - | [5] |

| 4-Methoxybenzyl chloride | K₂CO₃ | - | 50°C, 14 h | - | [2] |

| 2-Chloromethylthiirane | - | - | - | - | [8] |

Palladium-Catalyzed Cross-Coupling Reactions

The C-2 bromine atom is an ideal handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While specific examples for this compound are not widely available in the academic literature, the reactivity of analogous 2-bromoimidazoles suggests high compatibility with a range of functional groups.

Functional Group Tolerance in Analogous Systems:

-

Suzuki-Miyaura Coupling: Tolerates a wide range of functional groups on the boronic acid partner, including ethers, esters, amides, nitriles, and nitro groups. The ester groups on the imidazole core are expected to be stable under typical Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

-

Buchwald-Hartwig Amination: Compatible with primary and secondary amines, including anilines and aliphatic amines. The choice of base is critical to avoid hydrolysis of the ester groups; weaker bases like Cs₂CO₃ or K₃PO₄ are preferred over strong bases like NaOtBu.

-

Sonogashira Coupling: Terminal alkynes bearing alkyl, aryl, and silyl groups are suitable partners. The reaction is typically performed under mild, basic conditions (e.g., Et₃N) that are compatible with the ester functionalities.

-

Heck Reaction: Electron-deficient alkenes such as acrylates and styrenes are common coupling partners. The reaction conditions are generally mild and compatible with the imidazole core and ester groups.

General Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from analogous systems)

A mixture of the 2-bromoimidazole derivative (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water or DME/water) is degassed and heated under an inert atmosphere (e.g., at 80-100°C) until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reactions of the Ester Groups

The dimethyl ester groups can undergo hydrolysis to the corresponding dicarboxylic acid or amidation to the diamide. These transformations generally require more forcing conditions than the reactions at the C-2 position.

-

Hydrolysis: Treatment with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent, followed by acidification, will yield the diacid. The C-Br bond is generally stable under these conditions.

-

Amidation: Direct amidation can be challenging. A common route involves hydrolysis to the diacid, followed by coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Summary of Functional Group Compatibility

Table 2: Functional Group Compatibility Profile

| Reaction Type | Reagent/Condition | Ester Groups | C-Br Bond | Imidazole N-H | Compatibility Notes |

| N-Alkylation | Alkyl halides, Base (K₂CO₃, DIPEA) | Stable | Stable | Reactive | Highly compatible. |

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD | Stable | Stable | Reactive | Good compatibility with primary and secondary alcohols. |

| Suzuki-Miyaura | Aryl/vinyl boronic acids, Pd catalyst, weak base | Generally Stable | Reactive | Can be alkylated first | High compatibility. Strong bases may cause hydrolysis. |

| Buchwald-Hartwig | Amines, Pd catalyst, weak base | Generally Stable | Reactive | Can be alkylated first | Good compatibility. Avoid strong bases. |

| Sonogashira | Terminal alkynes, Pd/Cu catalysts, amine base | Stable | Reactive | Can be alkylated first | High compatibility. |

| Ester Hydrolysis | Strong base (e.g., NaOH, aq.) | Reactive | Stable | Deprotonated | Forcing conditions required. |

| Amidation | 1. Hydrolysis; 2. Amine, coupling agents | Reactive | Stable | Deprotonated | Two-step process is generally preferred. |

Experimental Workflow

Conclusion

This compound is a highly valuable and versatile building block. Its functional group compatibility allows for selective transformations at the C-2 position via cross-coupling and nucleophilic substitution reactions, as well as modifications at the imidazole nitrogen and the ester functionalities. The ester groups are generally robust under the mild, often basic, conditions used for palladium-catalyzed reactions. This predictable reactivity profile makes it an excellent starting material for the synthesis of complex molecules in drug discovery and materials science. Careful selection of reaction conditions, particularly the base and temperature, is key to achieving high yields and selectivities.

References

- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 611-17-6|1-(Bromomethyl)-2-chlorobenzene| Ambeed [ambeed.com]

- 6. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines | Ambeed.com [ambeed.com]

- 7. 3355-28-0|1-Bromo-2-butyne| Ambeed [ambeed.com]

- 8. researchgate.net [researchgate.net]

The Versatile Heterocyclic Core: A Technical Guide to Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a reactive bromine atom at the 2-position, and two ester functionalities at the 4 and 5-positions, makes it an exceptionally versatile precursor for the synthesis of complex, polysubstituted imidazole derivatives. The imidazole scaffold itself is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this key building block, with a focus on its utility in the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 705280-65-5 |

| Molecular Formula | C₇H₇BrN₂O₄ |

| Molecular Weight | 263.05 g/mol |

| Appearance | Solid |

| SMILES | O=C(OC)C1=C(C(OC)=O)NC(Br)=N1 |

| InChI Key | JMXUWJPKHDKROF-UHFFFAOYSA-N |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure, the following characteristic signals would be expected:

¹H NMR:

-

Two singlets for the two non-equivalent methyl ester protons (-OCH₃), likely in the range of 3.8-4.0 ppm.

-

A broad singlet for the N-H proton of the imidazole ring, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR:

-

Signals for the two methyl ester carbons (-OCH₃) around 52-54 ppm.

-

Signals for the two carbonyl carbons of the ester groups in the range of 160-165 ppm.

-

Signals for the C4 and C5 carbons of the imidazole ring.

-

A signal for the C2 carbon bearing the bromine atom, which would be shifted compared to an unsubstituted imidazole.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (263.05 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).

Reactivity and Applications as a Heterocyclic Building Block

The primary utility of this compound lies in its role as a scaffold for the construction of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is particularly amenable to substitution, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of an aryl or heteroaryl substituent at the 2-position of the imidazole ring. This is a key step in the synthesis of many kinase inhibitors.

The following is a general protocol for the Suzuki-Miyaura coupling of a 2-bromoimidazole derivative with an arylboronic acid. This protocol should be optimized for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

-

Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Purge the flask with an inert gas for 15-20 minutes.

-

Add the palladium catalyst and the solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 80-90 |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 110 | 16 | 75-85* |

*Yields are representative and based on similar reactions reported in the literature. Optimization may be required for specific substrates.

Application in the Synthesis of Kinase Inhibitors

Polysubstituted imidazoles are a well-established class of kinase inhibitors, with many targeting the p38 MAP kinase signaling pathway.[][2][3] This pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of diseases, including rheumatoid arthritis and inflammatory bowel disease.

The p38 MAP kinase pathway is a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors that regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

The following workflow outlines the synthesis of a hypothetical p38 MAP kinase inhibitor analog starting from this compound. This workflow is based on known synthetic strategies for this class of compounds.

Caption: Workflow for the synthesis of a p38 MAP kinase inhibitor analog.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, polysubstituted imidazoles. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a straightforward route to a diverse range of derivatives. The application of these derivatives as kinase inhibitors, especially targeting the p38 MAP kinase pathway, highlights the importance of this heterocyclic core in modern drug discovery. This technical guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic potential of this compound in their own research and development endeavors.

References

Methodological & Application

Application Note: Suzuki Coupling Protocol for the Synthesis of 2-Aryl-1H-imidazole-4,5-dicarboxylates

Abstract

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate as a key building block. The imidazole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 2-position via C-C bond formation is crucial for the development of novel therapeutic agents.[1][2] This protocol offers a versatile and efficient method for the synthesis of a variety of 2-aryl-1H-imidazole-4,5-dicarboxylate derivatives. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids make this method highly attractive for drug discovery and materials science.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[1][3][4] It typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is a cornerstone of modern organic synthesis due to its reliability and broad applicability, particularly in the pharmaceutical industry for the construction of complex molecules.[5]

This protocol focuses on the use of this compound as the organohalide partner. The resulting 2-substituted imidazole derivatives are of significant interest due to their potential biological activities. The presence of the ester functionalities at the 4 and 5-positions provides additional handles for further molecular modifications.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle that consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition: The active Palladium(0) catalyst reacts with the this compound to form a Palladium(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 2-aryl-1H-imidazole-4,5-dicarboxylate product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol provides a general method. Researchers should optimize conditions for their specific substrates and desired outcomes.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.5 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos, PPh₃) (if required, 2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.5-2.0 mmol), and the base (2.0-3.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and, if necessary, the ligand (e.g., SPhos) and add them to the reaction flask.

-

Solvent Addition: Add the anhydrous solvent (e.g., a mixture of dioxane and water, typically 4:1 v/v) to the flask.

-

Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 5-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-aryl-1H-imidazole-4,5-dicarboxylate.

-

Characterization: Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of bromo-heterocycles with various arylboronic acids, which can be adapted for this compound. Yields are based on similar reactions reported in the literature and should be considered as a guideline.[1][2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 80 | 12 | ~90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 95 | 18 | Moderate to Excellent |

| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good to Excellent |

| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) (4) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 |

P1 Precatalyst is a commercially available air- and moisture-stable palladium(II) precatalyst. IMes is an N-heterocyclic carbene ligand.[1]

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-1H-imidazole-4,5-dicarboxylates from this compound. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel imidazole derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.

References

Application Notes and Protocols for Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate as a versatile building block in medicinal chemistry. The document details its application in the synthesis of antiviral agents and protein kinase inhibitors, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

Application Notes

This compound is a key intermediate in the synthesis of various biologically active molecules. Its imidazole core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom at the 2-position, along with two ester groups at the 4 and 5-positions, offers multiple sites for chemical modification. This allows for the construction of diverse compound libraries for drug discovery.

Application in the Synthesis of Antiviral Agents

The imidazole-4,5-dicarboxamide scaffold has been identified as a promising framework for the development of antiviral therapeutics. Derivatives of this scaffold have shown potent activity against flaviviruses like the Dengue virus (DENV) and Yellow Fever virus (YFV). The core structure is amenable to the introduction of various substituents, allowing for the fine-tuning of antiviral potency and pharmacokinetic properties.

A series of imidazole-4,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibitory action against the Dengue virus.[1][2] Specific derivatives have demonstrated inhibitory activity in the micromolar range against both DENV and YFV.[1][2] For instance, certain compounds showed potent inhibitory activity against DENV in Vero cells with an EC50 of 1.93 μM, while others were highly active against YFV with an EC50 of 1.85 μM.[1][2]

Application in the Synthesis of Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazole scaffold is a common feature in many kinase inhibitors. The structural versatility of this compound makes it an excellent starting material for the synthesis of novel kinase inhibitors.

While specific examples starting directly from this bromo-imidazole are not extensively detailed in the available literature, its derivatives, particularly imidazole-4,5-dicarboxamides, have been investigated as inhibitors of various kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (MAPK).[2][3] For example, 2,4-disubstituted-1H-imidazole carboxamides have been discovered as potent and selective inhibitors of TAK1.[2][3] The general synthetic strategies often involve the derivatization of the imidazole core to interact with the ATP-binding site of the kinase.

Data Presentation

Antiviral Activity of Imidazole-4,5-dicarboxamide Derivatives

| Compound ID | R Group | Virus | Cell Line | EC50 (µM) | Reference |

| 8b | Specific alkyl chain | Yellow Fever Virus (YFV) | Not Specified | 1.85 | [1][2] |

| 8c | Specific alkyl chain | Dengue Virus (DENV) | Vero | 1.93 | [1][2] |

Representative Kinase Inhibitory Activity of Imidazole-Based Compounds

The following data is representative of the activity of imidazole-based kinase inhibitors and serves as an illustrative example.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| AA6 | p38 MAPK | 403.57 | [3] |

| Representative Imidazole Carboxamide | TAK1 | ~10-100 | [2] |

| 2c | EGFR | 617.33 | [4] |

| 2d | EGFR | 710.00 | [4] |

Experimental Protocols

Protocol 1: Synthesis of N,N'-dialkyl-1H-imidazole-4,5-dicarboxamide (Antiviral Candidate)

This protocol describes a general method for the synthesis of imidazole-4,5-dicarboxamide derivatives, which have shown potential as antiviral agents.[1][2]

Step 1: Hydrolysis of Dimethyl 1H-imidazole-4,5-dicarboxylate

-

To a solution of Dimethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, 2.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the diacid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1H-imidazole-4,5-dicarboxylic acid.

Step 2: Amide Coupling

-

To a solution of 1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in dry DMF, add a coupling agent such as HATU (2.2 eq) and a base like triethylamine (Et3N, 4.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the desired primary amine (2.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N,N'-dialkyl-1H-imidazole-4,5-dicarboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1H-imidazole-4,5-dicarboxylates (Kinase Inhibitor Precursor)

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

-

In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired Dimethyl 2-aryl-1H-imidazole-4,5-dicarboxylate.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1H-imidazole-4,5-dicarboxylates (Kinase Inhibitor Precursor)

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound.

-

To a dry, oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), and a base such as cesium carbonate (Cs2CO3, 1.5 eq).

-

Add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a suitable ligand (e.g., XPhos, 0.08 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous solvent, such as toluene or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography to yield the desired Dimethyl 2-(substituted-amino)-1H-imidazole-4,5-dicarboxylate.

Visualizations

Experimental and Synthetic Workflows

Caption: General synthetic routes from the starting material.

Signaling Pathways

Caption: Simplified TAK1 signaling pathway.

Caption: Overview of the p38 MAPK signaling cascade.

References

- 1. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a promising but not yet extensively explored ligand for MOF synthesis. The presence of the bromine atom and the imidazole core offers unique electronic properties and coordination modes, potentially leading to novel MOF structures with enhanced stability and functionality. The imidazole ring, in particular, can act as a versatile coordination site and a proton donor/acceptor, which is advantageous for applications in proton conductivity and pH-responsive drug release.

These application notes provide a generalized framework for the synthesis and characterization of MOFs using this compound, based on established protocols for structurally similar imidazole-based ligands.

Physicochemical Properties of Imidazole-Based Ligands for MOF Synthesis

The suitability of imidazole-4,5-dicarboxylate derivatives for MOF synthesis stems from their multiple coordination sites. These ligands possess two carboxylate groups and two nitrogen atoms within the imidazole ring, all of which can coordinate with metal ions, leading to a variety of framework topologies. The substituent at the 2-position of the imidazole ring, in this case, a bromine atom, can influence the electronic properties of the ligand and the resulting MOF, as well as introduce additional functionalities.

Generalized Experimental Protocols

The following protocols are adapted from the synthesis of MOFs using analogous imidazole-4,5-dicarboxylate ligands and can serve as a starting point for the use of this compound. Optimization of reaction conditions such as temperature, time, solvent system, and molar ratios of reactants is recommended.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF

This protocol describes a typical solvothermal synthesis of a zinc-based MOF.

Materials:

-

This compound (ligand)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethanol (for washing)

-

Methanol (for solvent exchange)

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

Cool the oven to room temperature at a rate of 5 °C/min.

-

Collect the resulting crystalline product by decanting the mother liquor.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

To activate the MOF, immerse the crystals in methanol for 72 hours, replacing the methanol with a fresh portion every 24 hours.

-

Decant the methanol and dry the activated MOF under a vacuum at 150 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Copper-Based MOF

This protocol outlines a hydrothermal synthesis approach for a copper-based MOF.

Materials:

-

This compound (ligand)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (metal source)

-

Deionized water

-

Ethanol (solvent and for washing)

Procedure:

-

Combine 0.1 mmol of this compound and 0.1 mmol of copper(II) nitrate trihydrate in a 23 mL Teflon-lined stainless-steel autoclave.

-

Add a 1:1 (v/v) mixture of deionized water and ethanol (15 mL).

-

Seal the autoclave and heat it to 150 °C for 72 hours.

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Dry the final product in an oven at 80 °C overnight.

Characterization of Synthesized MOFs

A thorough characterization of the synthesized MOFs is crucial to understand their structure and properties.[1] Key characterization techniques include:

-

Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including bond lengths, bond angles, and the overall framework topology.[1]

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD data.[1]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.[1]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the carboxylate groups to the metal centers and the presence of the imidazole ring.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the porous MOF material.

Data Presentation

The following tables summarize representative quantitative data for MOFs synthesized from various imidazole-based ligands. This data can serve as a benchmark for what might be expected from MOFs synthesized with this compound.

Table 1: Physicochemical Properties of Imidazole-Based MOFs

| MOF Name | Metal Ion | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |

| ZIF-8 | Zn²⁺ | 2-methylimidazole | 1300-1800 | 0.66 | ~550 |

| [Zn(HImDC)] | Zn²⁺ | Imidazole-4,5-dicarboxylic acid | Not Reported | Not Reported | ~400 |

| MOF-71 | Co²⁺ | 1,4-Benzenedicarboxylate & Imidazole | Not Reported | Not Reported | ~350 |

| CIM-80 | Al³⁺ | Mesaconic acid & Imidazole derivative | ~800 | Not Reported | Not Reported |

Note: Data is compiled from various sources and represents typical values. Actual values may vary depending on the specific synthesis and activation conditions.

Table 2: Gas Adsorption Capacities of Imidazole-Based MOFs

| MOF Name | Gas | Adsorption Capacity (mmol/g) | Conditions |

| TIBM-Cu | CO₂ | 3.60 | 1 bar, 298 K |

| TIBM-Al | CO₂ | 2.1 | 1 bar, 298 K |

| TIBM-Cr | CO₂ | 1.6 | 1 bar, 298 K |

| UiO-66-NH₂ | CO₂ | 3.0 | 1 bar, 298 K |

Data for TIBM-MOFs from reference[2].

Visualizations

Caption: Workflow for the solvothermal synthesis and characterization of a Metal-Organic Framework.

Potential Applications in Drug Development

MOFs synthesized from functionalized imidazole ligands hold significant promise for applications in drug development. The porous nature of these materials allows for the encapsulation of therapeutic agents, while the chemical functionality of the ligand and the metal centers can be tailored to control drug loading and release kinetics. The presence of the imidazole moiety can impart pH-sensitivity, enabling targeted drug release in the acidic microenvironments of tumors or specific cellular compartments. Furthermore, the bromine atom on the ligand could serve as a site for post-synthetic modification, allowing for the attachment of targeting moieties or other functional groups to enhance the therapeutic efficacy of the drug delivery system.

Conclusion

While the use of this compound for MOF synthesis is an emerging area of research, the established methodologies for similar imidazole-based ligands provide a solid foundation for its exploration. The unique structural and electronic features of this ligand are expected to yield novel MOFs with interesting properties and potential applications, particularly in the field of drug delivery. The protocols and data presented here serve as a guide for researchers to embark on the synthesis and characterization of these promising new materials.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction